N-[3-(acetylamino)phenyl]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide
Description
Properties
Molecular Formula |
C17H15N3O3S |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-2-(3-oxo-1,2-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C17H15N3O3S/c1-11(21)18-12-5-4-6-13(9-12)19-16(22)10-20-17(23)14-7-2-3-8-15(14)24-20/h2-9H,10H2,1H3,(H,18,21)(H,19,22) |
InChI Key |
UHTHHCVRCMGSAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2 |
Origin of Product |
United States |
Biological Activity
N-[3-(acetylamino)phenyl]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a complex organic compound that has garnered attention due to its diverse biological activities. This compound is characterized by the presence of both an acetylamino group and a benzothiazole moiety, which are known to contribute to various pharmacological effects. Recent studies have highlighted its potential applications in antimicrobial and anticancer therapies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 314.35 g/mol. The compound exhibits a unique structure that allows for interactions with multiple biological targets.
Antimicrobial Activity
Research indicates that derivatives of benzothiazole compounds, including this compound, demonstrate significant antibacterial properties. A study evaluating various benzothiazole derivatives reported minimum inhibitory concentrations (MICs) ranging from 10.7 to 21.4 μmol/mL against several bacterial strains, suggesting potent antimicrobial activity .
| Compound | MIC (μmol/mL) | MBC (μmol/mL) |
|---|---|---|
| This compound | 10.7 - 21.4 | 21.4 - 40.2 |
| Other Benzothiazole Derivatives | Varies | Varies |
The compound's mechanism of action appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity, leading to cell death.
Anticancer Activity
This compound has been investigated for its anticancer properties. In vitro studies have shown that this compound can inhibit tumor cell proliferation by inducing apoptosis in cancer cells. The compound interacts with specific enzymes involved in cancer cell metabolism, thus providing a potential pathway for therapeutic intervention.
Case Studies and Research Findings
A notable study explored the effect of this compound on various cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 20 μM.
Summary of Findings
- Antimicrobial Efficacy : Demonstrated significant antibacterial activity against multiple strains.
- Anticancer Potential : Induced apoptosis in cancer cells; inhibited tumor growth in vitro.
- Mechanistic Insights : Interacts with enzymes critical to bacterial survival and cancer cell metabolism.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of benzothiazole compounds exhibit significant antimicrobial activity. N-[3-(acetylamino)phenyl]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide has been shown to inhibit the growth of various bacterial strains, making it a candidate for the development of new antibacterial agents.
Anticancer Potential
In vitro studies have demonstrated that this compound can inhibit tumor cell proliferation. Its mechanism involves inducing apoptosis in cancer cells, suggesting its potential as an anticancer therapeutic agent .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes, such as urease. Studies show that it binds effectively to the active site of urease, which is crucial for its inhibition .
Case Study 1: Antibacterial Activity
A study conducted on various derivatives of benzothiazole revealed that compounds similar to this compound exhibited strong antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics used in treatment .
Case Study 2: Anticancer Efficacy
In another research project focusing on cancer cell lines, this compound was tested against multiple cancer types. The results indicated a dose-dependent inhibition of cell growth, with notable effects observed in breast and lung cancer cell lines .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzothiazolyl Acetamides
Benzothiazole Core Modifications
- 3-Oxo vs. Sulfone Groups : The 3-oxo group in the target compound and is critical for hydrogen-bonding interactions. Sulfone modifications (e.g., 1,1-dioxido in or 1,1,3-trioxo in ) increase electron density, altering redox properties and metabolic stability.
- Conformational Flexibility : The dihedral angle between benzothiazole and phenyl rings in (3.929–3.943 Å) suggests a planar conformation, which may optimize π-π stacking in receptor binding.
Preparation Methods
Palladium-Catalyzed Cross-Coupling (Method A)
This method adapts protocols from the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides. The benzothiazole precursor, 2-chloro-3-oxo-1,2-benzothiazole, is reacted with 3-acetamidophenylboronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and potassium phosphate (K₃PO₄) in 1,4-dioxane at 95°C for 30 hours. The reaction proceeds via a Suzuki-Miyaura coupling mechanism, forming the carbon-nitrogen bond between the benzothiazole and the acetylamino phenyl group. Post-reaction purification via column chromatography (ethyl acetate/hexane, 20:80) yields the target compound in 65–72% purity.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₃PO₄ (2 equiv) |
| Solvent | 1,4-Dioxane |
| Temperature | 95°C |
| Reaction Time | 30 hours |
| Yield | 68 ± 4% |
Nucleophilic Acyl Substitution (Method B)
In this two-step approach, 3-oxo-1,2-benzothiazole-2(3H)-acetic acid is first activated as an acid chloride using thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with 3-acetamidoaniline in anhydrous dichloromethane (DCM) at 0–5°C, followed by gradual warming to room temperature. Triethylamine (Et₃N) is added to scavenge HCl, preventing protonation of the aniline nucleophile. This method achieves a moderate yield of 55–60%, with byproducts arising from incomplete acylation or over-reaction at the benzothiazole sulfur atom.
Optimization Insights
-
Lowering the reaction temperature to 0°C reduces dimerization of the acyl chloride.
-
Using a 1.2:1 molar ratio of acyl chloride to aniline minimizes unreacted starting material.
Protection-Deprotection Strategies for Enhanced Yield
Acetylation of the Amine Intermediate
To prevent unwanted side reactions during benzothiazole formation, the 3-aminophenyl group is protected as its acetyl derivative early in the synthesis. Acetic anhydride ((Ac)₂O) in pyridine at 50°C for 4 hours acetylates the amine with >95% efficiency. Deprotection is unnecessary in this case, as the acetyl group remains stable under subsequent reaction conditions.
Benzothiazole Ring Stabilization
The 3-oxo-1,2-benzothiazole moiety is sensitive to nucleophilic attack at the carbonyl group. Employing non-polar solvents (e.g., toluene) and avoiding strong bases (e.g., NaOH) during coupling steps preserves ring integrity. Infrared (IR) spectroscopy monitoring at 1680–1700 cm⁻¹ (C=O stretch) confirms the absence of ring-opening byproducts.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection at 254 nm reveals ≥98% purity after two recrystallizations from ethanol/water (3:1). Impurities include traces of unreacted 3-acetamidoaniline (<0.5%) and dimerized benzothiazole derivatives (<1.2%).
Comparative Analysis of Synthetic Methods
| Parameter | Method A | Method B |
|---|---|---|
| Yield | 68% | 58% |
| Purity Post-Purification | 98% | 95% |
| Reaction Time | 30 hours | 8 hours |
| Catalyst Cost | High (Pd-based) | Low |
| Scalability | Moderate (≤100 g) | High (≥1 kg) |
| Byproduct Formation | <1% | 3–5% |
Method A offers superior yield and purity but suffers from high catalyst costs, making it less viable for large-scale production. Method B, while lower-yielding, provides a cost-effective alternative suitable for industrial applications.
Challenges and Mitigation Strategies
Regioselectivity in Coupling Reactions
The meta-substituted acetylamino group directs electrophilic attack to the ortho and para positions, potentially leading to regioisomers. Employing bulky ligands (e.g., tri-o-tolylphosphine) with Pd catalysts enhances para selectivity, reducing ortho byproducts to <2%.
Q & A
Q. Basic
- NMR Spectroscopy : identifies aromatic protons (δ 6.8–7.5 ppm) and acetamide groups. verifies carbonyl carbons (e.g., benzothiazolone C=O at ~172 ppm) .
- X-ray Crystallography : Use SHELXL for refinement (R factor < 0.05) to resolve bond lengths (e.g., S1–N2: 1.665 Å) and dihedral angles .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H] at m/z 343.3) .
How to address contradictions in reported biological activity data?
Q. Advanced
- Dose-Response Assays : Validate activity across multiple concentrations (e.g., IC values in µM range) to rule out false positives .
- Orthogonal Assays : Combine enzyme inhibition (e.g., CDK assays) with cell viability tests (MTT assay) to confirm mechanistic specificity .
- Control Experiments : Include known inhibitors (e.g., staurosporine) and assess solubility/DMSO interference .
What computational approaches support structure-activity relationship (SAR) studies?
Q. Advanced
- Molecular Docking : Use AutoDock Vina to model interactions with CDK2 active sites (e.g., hydrogen bonds with Glu81/Lys89) .
- QSAR Models : Apply Gaussian09 for DFT calculations (HOMO-LUMO gaps) to predict electron-withdrawing effects of substituents .
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories in GROMACS .
What are the key challenges in scaling up synthesis for in vivo studies?
Q. Advanced
- Byproduct Formation : Optimize stoichiometry (e.g., 1.2 eq. of 3-(acetylamino)aniline) to reduce unreacted intermediates .
- Solvent Recycling : Implement green chemistry principles (e.g., ethanol/water mixtures) for sustainable scale-up .
- Stability Testing : Monitor degradation under physiological conditions (pH 7.4, 37°C) via HPLC over 72 hours .
How to assess potential off-target effects in kinase inhibition studies?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
